乙烷-1,1,1-d3

描述

Molecular Structure Analysis

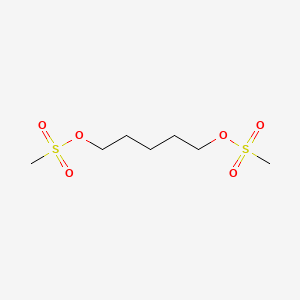

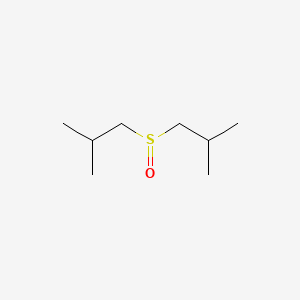

The molecular structure of Ethane-1,1,1-d3 involves two carbon atoms and six hydrogen/deuterium atoms . The infrared spectrum of Ethane-1,1,1-d3 in the 4600–5100-cm−1 and 5600–6300-cm−1 regions has been obtained . Of the eight band centers that were located, only the perpendicular bands ν5 + ν7, at 5065.9 cm−1 and 2ν7, at 5945.5 cm−1, were sufficiently resolved to make a rotational analysis possible .科学研究应用

地下水含水层中的共代谢生物降解

乙烷及其同位素如乙烷-1,1,1-d3已被研究,以激发生物降解地下水含水层中的污染物如1,4-二噁英,通过好氧共代谢。氧化乙烷培养物和能够在乙烷上生长的纯培养物已显示出降解某些环境污染物的能力 (Hatzinger et al., 2017)。

光谱学和分子结构分析

This compound已被用于红外和拉曼光谱研究。这些研究有助于理解乙烷及其同位素的分子结构和振动光谱,为物理化学和分子物理领域做出贡献 (Stitt, 1939)。

激光场中片段离子的形成

涉及this compound的研究包括研究其在强烈飞秒激光场下的行为。这已经为从乙烷形成片段离子的认识提供了见解,有助于理解在高强度激光照射下的分子动力学和反应机制 (Schirmel et al., 2013)。

碳纳米管的合成

乙烷已被用作多壁碳纳米管的合成中的碳源,通过化学气相沉积。研究表明,当乙烷用作原料时,碳纳米管的产量和质量很高,这对材料科学和纳米技术应用很重要 (Louis et al., 2005)。

催化交叉偶联反应

类似1,1,1-三(羟甲基)乙烷的乙烷衍生物已在铜催化的交叉偶联反应中得到探索。这些化合物在形成C-N、C-S和C-O键中作为高效配体,展示了它们在有机合成和催化中的实用性 (Yao‐Jung Chen & Hsin-Hung Chen, 2006)。

柴油-甲烷双燃料燃烧中的影响

对乙烷及其同位素的研究包括研究其对发动机中柴油-甲烷双燃料燃烧的影响。在双燃料燃烧系统中添加乙烷可以提高点火性和燃烧效率,这对汽车和能源研究具有重要意义 (Ahmad et al., 2021)。

重氢烷烃的合成

This compound已通过脱卤方法从卤化物合成。这个过程对于生产用于各种科学应用的重氢化合物,包括作为示踪剂或在光谱研究中使用,非常重要 (Leblanc et al., 1956)。

光活性金纳米团簇

已探索使用this compound衍生物合成金纳米团簇。这些纳米团簇表现出有趣的性质,如光致发光,并可用于产生单线态氧,与材料科学和光子应用相关 (Zhang et al., 2018)。

属性

IUPAC Name |

1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174200 | |

| Record name | Ethane-1,1,1-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2031-95-0 | |

| Record name | Ethane-1,1,1-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane-1,1,1-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,1,1-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The substitution of three hydrogen atoms with deuterium in Ethane-1,1,1-d3 introduces significant changes in its vibrational frequencies compared to regular ethane. This isotopic substitution leads to distinct and identifiable peaks in spectroscopic analyses, allowing researchers to probe molecular structure and dynamics with greater precision. For instance, studies have used Raman spectroscopy [] and infrared spectroscopy [] to analyze the rotational and vibrational characteristics of Ethane-1,1,1-d3, providing insights into its molecular geometry and bonding properties.

A: Researchers have successfully obtained high-resolution infrared spectra of Ethane-1,1,1-d3 []. These spectra have allowed for the identification and analysis of various vibrational bands, including the perpendicular band ν7 [] and the combination bands ν9 + ν10, ν3 + ν4, and ν5 []. Analysis of these bands has yielded important molecular constants such as rotational constants (A0, B0) [] and Coriolis coupling constants (ζ) []. These parameters are crucial for understanding the molecule's rotational-vibrational behavior and overall structure.

A: The incorporation of deuterium, a heavier isotope of hydrogen, results in a kinetic isotope effect. This means that reactions involving the breaking of C-D bonds in Ethane-1,1,1-d3 proceed at a slower rate compared to reactions involving C-H bond cleavage in ethane. This difference in reactivity has been exploited in studies examining the radiolysis of Ethane-1,1,1-d3 []. By analyzing the product distribution at various pressures and temperatures, researchers can gain valuable insights into the reaction mechanisms and energy transfer processes involved.

A: An efficient method for synthesizing Ethane-1,1,1-d3 involves the dehalogenation of 1,1,1-trichloroethane with zinc dust in a deuterium oxide (D2O) and dioxane solution []. This reaction leads to the replacement of chlorine atoms with deuterium, resulting in high yields of Ethane-1,1,1-d3 with good isotopic purity. This synthetic approach highlights the importance of deuterated reagents and solvents in preparing specifically labeled compounds for research purposes.

A: The unique properties of Ethane-1,1,1-d3 make it a valuable tool for studying photochemical reactions. Researchers have investigated the photolysis of Ethane-1,1,1-d3 at specific wavelengths, such as 1470 Å, to understand the photodissociation dynamics and the influence of pressure on the product channels []. These studies shed light on the fundamental processes involved in light-matter interactions and energy transfer within molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)